7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Overview
Description
“7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine” is an impurity of agomelatine, an atypical antidepressant used to treat major depressive disorder . It is also known as "2- (7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine" .
Molecular Structure Analysis
The molecular weight of “7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine” is 213.71 . The InChI code is 1S/C11H15NO.ClH/c1-13-9-6-5-8-3-2-4-11 (12)10 (8)7-9;/h5-7,11H,2-4,12H2,1H3;1H/t11-;/m1./s1
.
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored at 4°C in a sealed container, away from moisture . .
Scientific Research Applications
Chiral Ligand Synthesis
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is used in the preparation of new chiral phosphine-aminophosphine ligands. These ligands are crucial in asymmetric synthesis, which is a method used to produce chiral molecules that can have different properties based on their orientation. This application is significant in pharmaceutical research where the production of enantiomerically pure substances is essential .
Iodocyclization Reagent
This compound serves as an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids . Iodocyclization is a type of chemical reaction that is used to synthesize cyclic iodides, which are valuable intermediates in organic synthesis. This process is particularly useful in the construction of complex molecular structures from simpler compounds.
Pharmaceutical Testing
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is also utilized as a reference standard in pharmaceutical testing . Reference standards are critical for ensuring the identity, quality, purity, and potency of pharmaceutical products. They serve as benchmarks for analytical methods and are essential for drug development and quality control.
Impurity Synthesis
The compound is available for use in bulk custom synthesis and procurement of impurities . In pharmaceutical research, understanding and controlling impurities is crucial for drug safety and efficacy. The ability to synthesize specific impurities allows researchers to study their effects and develop methods to minimize or eliminate them in the final product.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11H,2-4,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZQKVKVDOXQJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2N)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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